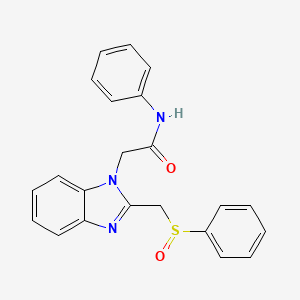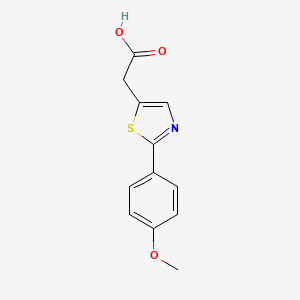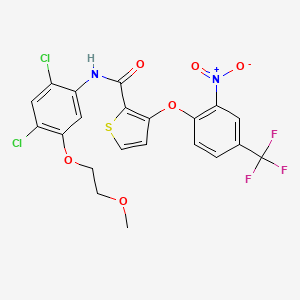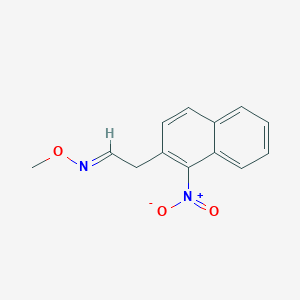
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
Descripción general
Descripción
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, also known as PMSBA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
NMR Study and Compound Synthesis
A compound related to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide was synthesized and studied using NMR techniques. The study focused on the structural determination of this novel compound, highlighting the importance of such derivatives in the field of chemical analysis and synthesis (Li Ying-jun, 2012).
Antibacterial Properties
Research on N-substituted benzimidazoles, including derivatives of N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, has shown promising antibacterial properties. These compounds exhibit significant antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential as effective antibacterial agents (S. Chaudhari et al., 2020).
Antimicrobial and Genotoxic Properties
Benzimidazole derivatives, including those similar to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, were synthesized and evaluated for their antimicrobial and genotoxic activities. These compounds have shown potential in developing new antimicrobial agents (S. Benvenuti et al., 1997).
Anthelmintic Activity
Benzimidazole-1-acetamide derivatives, similar in structure to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, have been evaluated for their anthelmintic activity. These compounds demonstrated effectiveness in paralyzing and causing the death of worms, suggesting their potential use as anthelmintic agents (R. Sawant & D. Kawade, 2011).
Anti-inflammatory Activity
Studies on benzimidazole derivatives, including those related to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, have shown anti-inflammatory properties. These derivatives were evaluated using the rat-paw-oedema method, indicating their potential in developing new anti-inflammatory drugs (R. Bhor & K. Sable, 2022).
Anticancer Properties
Certain benzimidazole derivatives, structurally related to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, have been studied for their anticancer activities. These studies indicate the potential of such compounds in the development of novel anticancer therapies (L. Yurttaş et al., 2015).
Cytotoxic and Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These studies provide insights into the potential of such compounds, including those related to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, in the treatment of various diseases (M. Noolvi et al., 2014).
HCV Inhibition
Derivatives of 2-thiobenzimidazole, closely related to N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide, have been synthesized and tested for their antiviral activity against hepatitis C virus (HCV). Some of these compounds have shown significant activity, suggesting their potential as HCV inhibitors (B. G. Youssif et al., 2016).
Propiedades
IUPAC Name |
2-[2-(benzenesulfinylmethyl)benzimidazol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(23-17-9-3-1-4-10-17)15-25-20-14-8-7-13-19(20)24-21(25)16-28(27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYICIPPQMLTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CS(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(2-((phenylsulfinyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3129425.png)
![2-(4-methoxyphenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3129437.png)
![3-[(4-methoxyphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3129441.png)
![1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B3129463.png)
![ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate](/img/structure/B3129468.png)

![4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3129483.png)
![2-oxo-2-phenylacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3129484.png)

![Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate](/img/structure/B3129490.png)
![2-{2-[(phenylsulfanyl)methyl]-1H-1,3-benzimidazol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129491.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone](/img/structure/B3129496.png)
